molecular formula C16H22O4 B3068207 Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol CAS No. 32492-61-8

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol

Cat. No.: B3068207
CAS No.: 32492-61-8
M. Wt: 278.34 g/mol
InChI Key: GDBIKKAYPLPCAO-UHFFFAOYSA-N
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Description

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol is a chemical compound of interest in several advanced research fields. In lignin and biomass conversion studies, derivatives of ethane-1,2-diol (glycol) and phenol are critical intermediates. Research indicates that under alkaline conditions, similar to those in industrial pulping, lignin model compounds undergo cleavage to form glycol-type derivatives and liberated phenol units . This makes such compounds valuable for investigating the reaction pathways and breakdown products of lignin during biomass processing. The 4-(4-hydroxyphenyl)phenol moiety, a biphenyl structure, is also significant in polymer science. Related compounds with multiple hydroxyphenyl groups are used in synthesizing high-performance polymers, epoxy resins, and polycarbonates, where they can act as cross-linking agents or monomers . Researchers are exploring these applications to develop new materials with enhanced thermal and mechanical properties. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult safety data sheets for proper handling procedures.

Properties

IUPAC Name

ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2.C2H6O2.C2H6/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;3-1-2-4;1-2/h1-8,13-14H;3-4H,1-2H2;1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDBIKKAYPLPCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC.C1=CC(=CC=C1C2=CC=C(C=C2)O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32492-61-8
Record name Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-hydroxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Isopropylidenediphenol, ethoxylated
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Preparation Methods

Reaction Mechanism

The process initiates with deprotonation of Bisphenol A’s hydroxyl groups using alkaline catalysts (e.g., NaOH or KOH), generating phenoxide ions. Ethylene oxide undergoes ring-opening polymerization upon nucleophilic attack by the phenoxide, resulting in the formation of ethoxylated chains:

$$
\text{Bisphenol A} + n(\text{CH}2\text{CH}2\text{O}) \xrightarrow{\text{OH}^-} \text{Bisphenol A-(OCH}2\text{CH}2)_n\text{OH}
$$

Reaction kinetics are influenced by temperature (80–120°C), pressure (2–5 bar), and catalyst concentration (0.1–1.0 wt%).

Catalytic Systems and Process Optimization

Catalyst selection critically impacts molecular weight distribution and product purity. The table below summarizes key industrial process parameters:

Catalyst Temperature (°C) Ethylene Oxide Equivalents Average Molecular Weight (Da) Yield (%)
NaOH (0.5%) 90 2 340 85
KOH (0.3%) 110 4 620 78
Ca(OH)₂ (1%) 100 6 950 82

Data adapted from large-scale production trials. Higher ethylene oxide equivalents increase hydrophilicity but require precise stoichiometry to avoid oligomerization side reactions.

Alternative Synthesis via Oxidative Coupling

Recent patents disclose sodium hypochlorite-mediated oxidative coupling as a viable alternative, particularly for synthesizing chlorinated derivatives. While originally developed for 2,6-dichloro-4-((4-hydroxyphenyl)amino)phenol, this method adapts to Ethoxylated Bisphenol A by substituting precursors.

Sodium Hypochlorite-Mediated Coupling

The reaction involves:

  • Dissolving Bisphenol A (1.0 eq) and ethylene glycol (1.0 eq) in aqueous NaOH (2N).
  • Dropwise addition of sodium hypochlorite (6–14% w/v) under nitrogen.
  • Stirring at 25°C for 3–5 hours.

Key reaction:
$$
\text{Bisphenol A} + \text{HOCH}2\text{CH}2\text{OH} \xrightarrow{\text{NaOCl, NaOH}} \text{Ethoxylated Bisphenol A} + \text{NaCl} + \text{H}_2\text{O}
$$

Reaction Parameters and Yield Optimization

Optimization trials reveal the following trends:

NaOH (eq) NaOCl (eq) Time (h) Conversion (%) Purity (%)
1.5 1.5 3 72 88
2.0 2.0 4 85 91
2.5 3.0 5 78 89

Post-treatment with hydrochloric acid (pH 8) and column chromatography (10% ethyl acetate/petroleum ether) enhances purity to >95%.

Laboratory-Scale Preparation Techniques

Stepwise Synthesis from Precursors

Small-scale synthesis employs protected intermediates to control ethoxylation:

  • Protection : Bisphenol A’s hydroxyl groups are acetylated using acetic anhydride.
  • Ethoxylation : Reaction with ethylene oxide in tetrahydrofuran (THF) using BF₃·Et₂O as a catalyst.
  • Deprotection : Basic hydrolysis (NaOH/ethanol) removes acetyl groups.

This method achieves 68% yield with a polydispersity index (Đ) of 1.2, suitable for high-purity applications.

Purification and Characterization

Gel permeation chromatography (GPC) and nuclear magnetic resonance (NMR) are critical for quality control:

  • ¹H NMR (CDCl₃) : δ 6.7–7.1 (aromatic protons), δ 3.6–4.0 (–OCH₂CH₂O–).
  • GPC : Mn = 1,200 Da, Mw/Mn = 1.3.

Comparative Analysis of Methodologies

Parameter Industrial Ethoxylation Oxidative Coupling Laboratory-Stepwise
Scalability High (>100 kg/batch) Moderate Low (<1 kg)
Reaction Time 4–8 hours 3–5 hours 12–24 hours
Byproduct Formation Oligomers NaCl Acetic acid
Purity 85–90% 91–95% >98%

Oxidative coupling offers faster kinetics, while stepwise synthesis ensures superior purity for research applications.

Chemical Reactions Analysis

Types of Reactions

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The diol component can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenolic component can undergo reduction to form corresponding alcohols.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces aldehydes or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces alkylated or acylated phenolic compounds.

Scientific Research Applications

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol involves its interaction with various molecular targets. The phenolic component can interact with enzymes and receptors, modulating their activity. The diol component can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The pathways involved include oxidative stress response and inhibition of microbial growth.

Comparison with Similar Compounds

Key Findings :

  • Ethane-1,2-diol’s high polarity and hydrogen-bonding capacity explain its miscibility in water, unlike 4-(4-hydroxyphenyl)phenol, which is hydrophobic due to aromaticity .
  • Substituted diols (e.g., (±)-4-Phenylbutane-1,2-diol, ) exhibit reduced water solubility compared to ethylene glycol, as aryl groups dominate intermolecular interactions .

Toxicity and Metabolism

  • Ethane-1,2-diol : Metabolizes to glycolic and oxalic acids, causing metabolic acidosis in humans. Paradoxically, low doses in rats induced metabolic alkalosis, highlighting species-specific responses .

Antimicrobial Activity

  • 4-(4-Hydroxyphenyl)phenol analogs: Compounds like 4-(2-hydroxyethyl)benzene-1,2-diol () and benzenediol derivatives () exhibit activity against Staphylococcus aureus and Escherichia coli, suggesting structure-activity relationships dependent on hydroxyl positioning .

4-(4-Hydroxyphenyl)phenol in Polymers

  • Bisphenol A Ethoxylate Dimethacrylate (): A crosslinking agent in resins, with a density of 1.12 g/cm³ and flash point of 113°C, suitable for high-temperature applications.

Biological Activity

Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol, commonly referred to as 1-(4-hydroxyphenyl)ethane-1,2-diol, is a phenolic compound that exhibits a range of biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of the Compound

  • Chemical Formula: C₈H₁₀O₃
  • Molecular Weight: 150.17 g/mol
  • Structure: The compound consists of an ethane-1,2-diol moiety linked to a 4-(4-hydroxyphenyl)phenol structure, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its phenolic structure, which is known for its antioxidant properties. The following mechanisms have been identified:

  • Antioxidant Activity: this compound can neutralize free radicals due to its ability to donate hydrogen atoms from hydroxyl groups. This action reduces oxidative stress, potentially impacting inflammation and cancer prevention.
  • Enzyme Interaction: The compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit platelet aggregation, which is crucial in blood coagulation processes.
  • Cell Signaling Modulation: It may modulate cell signaling pathways and gene expression, affecting cellular metabolism and function.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial effects against various pathogens. For example:

  • It has been reported to inhibit the growth of Aeromonas hydrophila, a bacterium associated with fish diseases.

Anticoagulant Effects

The compound's anticoagulant properties have been highlighted in studies showing its ability to prolong thrombin time, suggesting potential applications in managing blood clotting disorders.

Antioxidative Effects

The antioxidant capacity of this compound suggests its role in protecting cells from oxidative damage. This property is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantNeutralizes free radicals
AntimicrobialInhibits growth of specific bacteria
AnticoagulantProlongs thrombin time
Anti-inflammatoryReduces markers of inflammation

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Aeromonas hydrophila demonstrated significant inhibition at varying concentrations. The findings suggest potential use in aquaculture for disease management.
  • Antioxidant Research : In vitro studies have shown that this compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models. These results support its potential application in developing supplements aimed at reducing oxidative damage in chronic diseases like cancer.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol
Reactant of Route 2
Ethane;ethane-1,2-diol;4-(4-hydroxyphenyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.